molecular formula C6H8ClN3OS B1468653 1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol CAS No. 1343502-66-8

1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol

Cat. No. B1468653
CAS RN: 1343502-66-8
M. Wt: 205.67 g/mol
InChI Key: IRPOXVQDPBKVNB-UHFFFAOYSA-N
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Description

“1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol” is a chemical compound that contains a thiadiazole nucleus. The thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

Thiadiazole derivatives have been synthesized using various methods. For instance, a series of amide thiadiazole-linked valproic acid analog was synthesized using Lewis acid as a reagent . Another study reported the synthesis of new 2-oxo-1-pyrrolidinyl imidazothiadiazole derivatives .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .

Scientific Research Applications

Physicochemical and Structural Properties

Intramolecular Hydrogen Bonding in Thiadiazol-Pyrrolidin-Ol In a study focused on the structural and vibrational properties of 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, it was revealed that intramolecular OH⋯N hydrogen bonding plays a significant role in the conformational properties of thiadiazol-pyrrolidin-ol bearing species. The research highlighted the importance of this hydrogen bond in determining the conformational behavior of the group (Laurella & Erben, 2016).

Biological Activities and Applications

Anticancer Activity of Thiadiazole Derivatives Research into 1,3,4-thiadiazole derivatives has demonstrated promising biological activities, with specific compounds exhibiting remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). Molecular docking studies indicated potential binding sites with EGFR TK, suggesting these compounds' mechanisms of action (Abouzied et al., 2022).

Antimicrobial and Antifungal Activities of Thiadiazole Derivatives Numerous studies have synthesized and characterized thiadiazole derivatives, revealing their significant antibacterial and insecticidal activities. These findings underscore the potential of thiadiazole compounds as bioactive agents in various applications (Holla et al., 2006, Gomha et al., 2015, Gopalakrishnan et al., 2008).

Mechanism of Action

While the specific mechanism of action for “1-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol” is not mentioned in the search results, it is known that many drugs containing a 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market . These drugs have shown a broad spectrum of pharmacological activities.

Future Directions

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploiting the reactivity of certain functionalities to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety . Additionally, further studies could focus on the development of improved anticancer therapeutic strategies using thiadiazole derivatives .

properties

IUPAC Name

1-(4-chloro-1,2,5-thiadiazol-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-2-1-4(11)3-10/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOXVQDPBKVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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